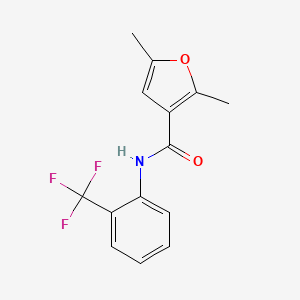

2,5-dimethyl-N-(2-(trifluoromethyl)phenyl)furan-3-carboxamide

Description

2,5-Dimethyl-N-(2-(trifluoromethyl)phenyl)furan-3-carboxamide (CAS: 304906-71-6) is a furan-based carboxamide derivative characterized by a dimethyl-substituted furan core and a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science .

Propriétés

IUPAC Name |

2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-8-7-10(9(2)20-8)13(19)18-12-6-4-3-5-11(12)14(15,16)17/h3-7H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYFDMZYWZRAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors.

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein.

Activité Biologique

2,5-Dimethyl-N-(2-(trifluoromethyl)phenyl)furan-3-carboxamide is a complex organic compound with the molecular formula and a molecular weight of 283.25 g/mol. This compound is part of a broader class of furan derivatives that have garnered attention for their potential biological activities, particularly in the fields of antiviral and anticancer research.

Antiviral Properties

Recent studies have indicated that furan-carboxamide derivatives, including 2,5-dimethyl-N-(2-(trifluoromethyl)phenyl)furan-3-carboxamide, exhibit significant antiviral activity. Specifically, research has highlighted their effectiveness against the H5N1 influenza virus. For instance, a related compound demonstrated an EC50 value of 1.25 μM against H5N1, suggesting that modifications to the furan structure can enhance antiviral potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the presence of specific substituents on the furan ring significantly influences antiviral efficacy. The trifluoromethyl group appears to enhance interaction with viral proteins, which may contribute to its inhibitory effects on viral replication .

Anticancer Activity

In addition to antiviral properties, this compound has been evaluated for its anticancer potential. Various studies have demonstrated that related furan derivatives possess significant antiproliferative effects against multiple cancer cell lines. For example, compounds with similar structures exhibited IC50 values in the nanomolar range, indicating potent activity against cancer cells .

The mechanisms through which these compounds exert their anticancer effects often involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. For instance, one study reported that certain benzo[b]furan derivatives inhibited tubulin polymerization by over 60%, leading to significant cytotoxicity in treated cells . The activation of caspase-3 was also noted, suggesting a programmed cell death pathway was activated in response to treatment .

Case Studies

- Influenza A Virus Inhibition : A study focusing on furan-carboxamide derivatives found that modifications led to improved selectivity and potency against H5N1. The docking studies revealed crucial binding interactions within the M2 protein channel of the virus, highlighting the role of the trifluoromethyl group in enhancing binding affinity and biological activity .

- Antiproliferative Effects : Research on benzo[b]furan derivatives showed that introducing methyl groups at specific positions significantly increased antiproliferative activity against various cancer cell lines, with some compounds displaying up to 10 times greater potency compared to their unsubstituted counterparts .

Summary Table of Biological Activities

| Activity Type | Compound | EC50/IC50 Value | Mechanism |

|---|---|---|---|

| Antiviral | 2,5-Dimethyl-N-(2-(trifluoromethyl)phenyl)furan-3-carboxamide | 1.25 μM (H5N1) | Inhibition of viral replication via M2 protein binding |

| Anticancer | Related Furan Derivatives | Nanomolar range | Inhibition of tubulin polymerization; apoptosis induction |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparison with Similar Compounds

Key Structural Differences

The target compound and its analogs share a common 2,5-dimethylfuran-3-carboxamide backbone but differ in the substituent at the amide nitrogen:

Physicochemical Properties

*Estimated based on substituent contributions.

†Predicted using computational tools (e.g., AutoDock Vina ).

Key Observations:

Lipophilicity : The trifluoromethyl group in the target compound increases logP (~3.5) compared to the thiophene analog (logP = 2.82) and piperidine analog (logP ≈ 2.0). This enhances membrane permeability but may reduce aqueous solubility.

Hydrogen Bonding: The piperidine analog has two H-bond donors (vs.

Molecular Weight : The target compound’s higher molecular weight (298.27 vs. 222–235) reflects the bulky trifluoromethylphenyl group, which may influence pharmacokinetics.

Implications of Substituent Chemistry

- Trifluoromethylphenyl Group : Introduces strong electron-withdrawing effects, stabilizing the molecule against oxidation. The CF₃ group also enhances hydrophobic interactions in biological systems .

- Thiophene Substituent : The sulfur atom in the thiophene ring may participate in π-π stacking or coordinate with metal ions, offering unique electronic properties .

- Piperidine Substituent : The basic nitrogen in piperidine improves solubility under acidic conditions, making this analog suitable for formulations requiring pH-dependent release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.